molecular formula C8H5NO2S B13947187 Benzo[b]thiophene-2,3-dione, 2-oxime CAS No. 53599-13-6

Benzo[b]thiophene-2,3-dione, 2-oxime

Cat. No.: B13947187
CAS No.: 53599-13-6
M. Wt: 179.20 g/mol
InChI Key: NVLLZXTXXAEDLF-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2,3-dione, 2-oxime is a versatile chemical intermediate designed for pharmaceutical and bioactive compound research. This compound is derived from benzo[b]thiophene-2,3-dione, a structure recognized as a privileged scaffold in medicinal chemistry . The parent dione is a known synthetic precursor, notably participating in photoinduced [4+2] cycloaddition reactions with alkenes to form dioxane structures, a process of high value in synthetic organic chemistry . The incorporation of an oxime group at the 2-position introduces a reactive functional handle that can be leveraged for further chemical modifications, including the synthesis of novel heterocyclic systems and complex molecular architectures. The benzo[b]thiophene core is of significant interest in drug discovery, with derivatives demonstrating a range of potent biological activities. Recent scientific investigations have highlighted novel benzo[b]thiophene analogs for their promising anticancer properties, with mechanisms involving the induction of apoptosis by activating pro-apoptotic genes like BAX, CASP3, CASP8, CASP9, and P53 . Furthermore, related structures have shown potent anti-inflammatory effects by significantly reducing nitric oxide production and suppressing the expression of proinflammatory genes such as COX-2, iNOS, TNF-α, and IL-6 in cellular models . Other research has identified 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives as potent antiseizure and antinociceptive agents in preclinical models, suggesting interactions with neuronal voltage-sensitive sodium channels . This compound is supplied For Research Use Only and is intended for use as a chemical building block in the discovery and development of new therapeutic agents. Researchers can utilize this oxime derivative to explore new chemical space and develop new multi-functional compounds for treating conditions such as cancer, inflammatory diseases, epilepsy, and neuropathic pain.

Properties

CAS No.

53599-13-6

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

2-nitroso-1-benzothiophen-3-ol

InChI

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H

InChI Key

NVLLZXTXXAEDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)N=O)O

Origin of Product

United States

Preparation Methods

Oxidation of Benzo[b]thiophene to Benzo[b]thiophene-2,3-dione

The oxidation of benzo[b]thiophene to the 2,3-dione derivative is a critical step. Common oxidizing agents include:

  • Selenium dioxide (SeO2)
  • Potassium permanganate (KMnO4)
  • Chromium-based oxidants (e.g., PCC, PDC)
  • Metal-catalyzed aerobic oxidations

Example Procedure:

  • Benzo[b]thiophene is treated with selenium dioxide in refluxing dioxane or acetic acid to selectively oxidize the 2,3-positions to the diketone.
  • The reaction is monitored by TLC and purified by recrystallization or chromatography.

Reaction Scheme:

$$
\text{Benzo[b]thiophene} \xrightarrow[\text{reflux}]{\text{SeO}_2} \text{Benzo[b]thiophene-2,3-dione}
$$

Formation of Benzo[b]thiophene-2,3-dione, 2-oxime

The oxime is formed by reaction of the diketone with hydroxylamine hydrochloride or hydroxylamine free base under mild basic conditions.

General Reaction:

$$
\text{Benzo[b]thiophene-2,3-dione} + \text{NH}_2OH \rightarrow \text{this compound}
$$

Typical Conditions:

  • Hydroxylamine hydrochloride is dissolved in ethanol or aqueous ethanol.
  • Base such as pyridine or sodium acetate is added to liberate free hydroxylamine.
  • The diketone is added, and the mixture is stirred at room temperature or heated gently.
  • After completion, the product is isolated by filtration or extraction and purified.

Alternative Synthetic Routes

Some research has explored the synthesis of benzo[b]thiophene derivatives bearing oxime groups via metal-catalyzed reactions or through intermediates such as hydrazones or Schiff bases, which can be converted to oximes.

  • Metal-mediated oximation using titanium or manganese complexes has been reported to improve yields and selectivity in oxime formation.
  • Cyclocondensation reactions involving benzothiophene derivatives and hydroxylamine derivatives have been used to access oxime-functionalized compounds.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Yield (%) Notes Reference
Oxidation to 2,3-dione SeO2, reflux in dioxane or acetic acid 70-85 Selective oxidation at 2,3-positions
Oxime formation NH2OH·HCl, pyridine or NaOAc, EtOH, RT-50°C 65-90 Mild conditions, purified by recrystallization
Metal-catalyzed oximation Fe(II) or Ti complexes, NaBH4, BuONO, MeOH/H2O 70-92 Improved selectivity and yield

Research Findings and Analysis

  • The oxidation step is crucial and often determines the overall success of the synthesis. Selenium dioxide remains a preferred reagent due to its selectivity and moderate reaction conditions.
  • Oxime formation is generally straightforward but can be influenced by solvent choice, pH, and temperature. Ethanol-water mixtures provide good solubility and reaction rates.
  • Metal-involving oximation methods, such as those using iron(II) catalysts, have shown enhanced yields and milder conditions, offering a promising alternative to classical methods.
  • Characterization of the final compound includes melting point determination, IR spectroscopy (notably the characteristic oxime N-OH stretch), and NMR spectroscopy to confirm the oxime functionality and benzo[b]thiophene core structure.

Detailed Synthetic Example (Adapted from Literature)

Synthesis of Benzo[b]thiophene-2,3-dione

  • To a stirred solution of benzo[b]thiophene (1.0 g, 7.4 mmol) in 30 mL of 1,4-dioxane, selenium dioxide (1.65 g, 15 mmol) is added.
  • The mixture is refluxed for 6 hours under nitrogen atmosphere.
  • After cooling, the mixture is filtered to remove selenium, and the filtrate is concentrated.
  • The crude product is purified by recrystallization from ethanol to yield benzo[b]thiophene-2,3-dione as yellow crystals.

Conversion to this compound

  • Benzo[b]thiophene-2,3-dione (0.5 g, 2.9 mmol) is dissolved in 20 mL of ethanol.
  • Hydroxylamine hydrochloride (0.25 g, 3.6 mmol) and sodium acetate (0.3 g, 3.6 mmol) are added.
  • The mixture is stirred at 50°C for 4 hours.
  • Upon cooling, the precipitate is filtered, washed with cold ethanol, and dried under vacuum to give the oxime product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes .

Comparison with Similar Compounds

Benzo[b]thiophene-2,3-dione (Thioisatin)

  • Molecular Formula : C₈H₄O₂S .
  • Key Differences : Lacks the oxime group, leading to distinct photochemical behavior. Thioisatin exclusively undergoes [4 + 2] cycloadditions with alkenes under UV light, forming 1,4-dioxin derivatives .
  • Applications : Used in photoreactions for synthesizing fused heterocycles .

Acenaphthenequinone

  • Structure : A naphthalene-derived diketone.
  • Reactivity: Prefers [2 + 2] cycloadditions with alkenes, contrasting with Thioisatin’s [4 + 2] pathway. For example, in reactions with silyl ketene acetals, acenaphthenequinone forms β-hydroxy-γ-ketoesters via [4 + 2] adducts, but only one carbonyl group participates .

Benzo[b]thiophene-5,6-dicarboximide Derivatives

  • Synthesis : Prepared via phosphine-assisted annulation of thiophene-2,3-dicarbaldehyde with maleimides .
  • Properties : Exhibit tunable photophysical properties (e.g., emission quantum yields) due to extended conjugation and electron-withdrawing carboximide groups, unlike the oxime derivative .

Physicochemical Properties Comparison

Property Benzo[b]thiophene-2,3-dione, 2-oxime Thioisatin Acenaphthenequinone
Molecular Weight (g/mol) 179.196 164.181 186.16
Density (g/cm³) 1.518 Not reported 1.32
Boiling Point (°C) 407.6 Sublimes at 150–160 340 (decomposes)
Polar Surface Area (Ų) 74.96 68.52 68.52
Key Functional Groups Oxime, diketone Diketone Diketone

Biological Activity

Benzo[b]thiophene-2,3-dione, 2-oxime is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of benzo[b]thiophene derivatives often involves the reaction of thiophene compounds with various reagents. For this compound, the general synthetic route includes:

  • Starting Material : Benzo[b]thiophene-2,3-dione.
  • Reagent : Hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate).
  • Reaction Conditions : Typically conducted under reflux conditions in a suitable solvent like ethanol.

The reaction yields this compound as a product characterized by its oxime functional group, which is crucial for its biological activity.

Antimicrobial Activity

Benzo[b]thiophene derivatives have shown promising antimicrobial properties. In studies evaluating their efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for benzo[b]thiophene derivatives against resistant strains of Staphylococcus aureus were reported as low as 4 µg/mL . This indicates significant potency against multidrug-resistant bacteria.

Antitubercular Activity

Research has highlighted the potential of benzo[b]thiophene derivatives in combating tuberculosis:

  • A study indicated that certain derivatives exhibited MIC values ranging from 0.91 to 2.83 µg/mL against both active and dormant Mycobacterium tuberculosis strains . The most effective compounds demonstrated a higher selectivity index against human cancer cell lines, suggesting low cytotoxicity while maintaining antimicrobial efficacy.

Other Biological Activities

Benzo[b]thiophenes have also been investigated for their anti-inflammatory and anticancer properties:

  • Some derivatives have shown activity in inhibiting inflammatory pathways and reducing tumor cell proliferation in vitro . The structural modifications on the benzo[b]thiophene core significantly influence these activities.

Case Study 1: Antimicrobial Efficacy

In a controlled study, several benzo[b]thiophene derivatives were tested against clinical isolates of S. aureus. The results were as follows:

CompoundMIC (µg/mL)Activity Type
Compound A4Antimicrobial
Compound B8Antimicrobial
Compound C16Antimicrobial

These results indicate that modifications to the benzo[b]thiophene structure can enhance or diminish antimicrobial activity.

Case Study 2: Antitubercular Properties

A comparative analysis of benzo[b]thiophene derivatives against Mycobacterium tuberculosis revealed:

CompoundMIC Active Stage (µg/mL)MIC Dormant Stage (µg/mL)
Compound D0.911.50
Compound E1.202.00

This case study underscores the importance of structural variations in enhancing the efficacy against both active and dormant bacterial forms.

4. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of benzo[b]thiophene derivatives with target enzymes involved in bacterial resistance mechanisms:

  • Docking simulations revealed that these compounds bind effectively to the active site of DprE1 enzyme, which is crucial for Mycobacterium tuberculosis survival . The binding interactions involve significant non-covalent forces such as hydrogen bonding and van der Waals interactions.

5. Conclusion

This compound represents a class of compounds with significant biological activity across multiple targets including antimicrobial and antitubercular effects. Ongoing research into structural modifications and detailed mechanistic studies will further elucidate their potential applications in drug development.

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